molecular formula C12H15BrO3S B13572734 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane

Cat. No.: B13572734
M. Wt: 319.22 g/mol
InChI Key: OJSJIYWAXYPXRR-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is a chemical compound characterized by its unique structure, which includes a brominated methoxyphenyl group attached to a dioxane ring via a sulfanyl methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and waste management. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl linkage can also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(5-Chloro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
  • 5-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
  • 5-{[(5-Iodo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane

Uniqueness

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H15BrO3S

Molecular Weight

319.22 g/mol

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)sulfanylmethyl]-1,3-dioxane

InChI

InChI=1S/C12H15BrO3S/c1-14-11-3-2-10(13)4-12(11)17-7-9-5-15-8-16-6-9/h2-4,9H,5-8H2,1H3

InChI Key

OJSJIYWAXYPXRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SCC2COCOC2

Origin of Product

United States

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